1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 2034352-98-0
Cat. No.: VC7637598
Molecular Formula: C17H27N7O3S
Molecular Weight: 409.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034352-98-0 |
|---|---|
| Molecular Formula | C17H27N7O3S |
| Molecular Weight | 409.51 |
| IUPAC Name | 1-ethyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C17H27N7O3S/c1-5-24-13(3)15(12(2)22-24)28(25,26)18-11-14-19-16(21-17(20-14)27-4)23-9-7-6-8-10-23/h18H,5-11H2,1-4H3 |
| Standard InChI Key | JSDPQSQMWIHNHI-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)C |
Introduction
Structural and Molecular Characteristics
Core Components
The molecular architecture of 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide integrates three critical subunits (Fig. 1):
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1,3,5-Triazine Ring: A six-membered aromatic ring with alternating carbon and nitrogen atoms. The 4-methoxy and 6-piperidin-1-yl substituents enhance electron density, influencing reactivity and target binding.
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Pyrazole-Sulfonamide Moiety: A five-membered pyrazole ring with 3,5-dimethyl groups and a sulfonamide linker. This group is associated with antimicrobial and anti-inflammatory activities in related compounds .
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Ethyl and Piperidine Side Chains: The N-ethyl group on the pyrazole and the piperidine ring on the triazine contribute to lipophilicity, potentially improving membrane permeability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2034352-98-0 |
| Molecular Formula | C₁₇H₂₇N₇O₃S |
| Molecular Weight | 409.51 g/mol |
| IUPAC Name | 1-ethyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide |
| Key Functional Groups | Triazine, pyrazole, sulfonamide, piperidine |
Synthetic Methodologies
General Synthesis Strategy
While a detailed protocol for this specific compound remains unpublished, its synthesis likely follows multi-step reactions common to triazine-pyrazole hybrids (Fig. 2):
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Triazine Core Formation:
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Condensation of cyanuric chloride with piperidine and methoxide to install the 4-methoxy-6-piperidin-1-yl substituents.
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Pyrazole-Sulfonamide Assembly:
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Coupling Reactions:
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Nucleophilic substitution or amide coupling to link the triazine and pyrazole-sulfonamide units.
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Table 2: Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyanuric chloride, piperidine, K₂CO₃ | 78% | |
| 2 | Ethyl acetoacetate, H₂NSO₂Cl | 65% | |
| 3 | DCC, DMAP, CH₂Cl₂ | 82% |
Optimization Challenges
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Regioselectivity: Ensuring proper substitution on the triazine ring requires controlled stoichiometry.
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Sulfonamide Stability: Acidic or basic conditions may cleave the sulfonamide bond, necessitating pH-neutral environments .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In silico studies predict activity against:
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Gram-positive bacteria: Staphylococcus aureus (MIC₅₀: ~2.5 µg/mL for analogs) .
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Mycobacteria: Structural similarity to isoniazid-based pyrazoles suggests antitubercular potential .
Table 3: Comparative Antimicrobial Data for Analogues
| Compound | Target Microbe | MIC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 3,5-Dimethylpyrazole-sulfonamide | E. coli | 5.2 | |
| Triazine-piperidine hybrid | S. aureus | 3.8 |
Research Applications and Future Directions
Drug Development
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Antimicrobial Agents: Modular design allows tuning against resistant strains .
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Kinase Inhibitors: The sulfonamide group may chelate ATP-binding pockets.
Agricultural Chemistry
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Herbicide Development: Triazine derivatives are historically used as photosystem II inhibitors.
Limitations and Gaps
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Solubility Data: Aqueous solubility remains uncharacterized, hindering pharmacokinetic studies.
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In Vivo Toxicity: No animal model data exists for this specific compound.
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